(4-Methylphenyl)propanedinitrile

Description

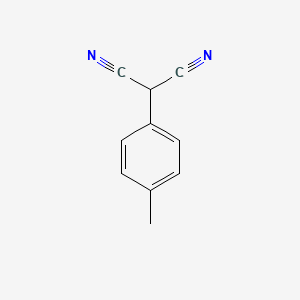

(4-Methylphenyl)propanedinitrile, also known as 2-[(4-methylphenyl)methylene]propanedinitrile (IUPAC name), is a dinitrile derivative with a 4-methylbenzylidene substituent. Its molecular formula is C₁₁H₈N₂, and it is registered under CAS 2826-25-7 . Structurally, it features a propanedinitrile backbone (two nitrile groups attached to a central carbon) linked to a 4-methylphenyl group via a methylidene bridge. This compound is synthesized through condensation reactions involving malononitrile and substituted benzaldehyde derivatives under basic or acidic conditions .

The compound’s nitrile groups and aromatic system contribute to its reactivity, enabling applications in materials science, pharmaceuticals, and agrochemicals. For instance, derivatives of propanedinitrile are explored as fluorescent probes for neurodegenerative diseases or anti-inflammatory agents .

Properties

CAS No. |

33534-88-2 |

|---|---|

Molecular Formula |

C10H8N2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-(4-methylphenyl)propanedinitrile |

InChI |

InChI=1S/C10H8N2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,10H,1H3 |

InChI Key |

MKESKUKRRHRYFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (p-methylphenyl)malononitrile typically involves the reaction of p-methylbenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a nucleophilic substitution mechanism, where the malononitrile anion attacks the benzyl chloride, resulting in the formation of (p-methylphenyl)malononitrile .

Industrial Production Methods: Industrial production of (p-methylphenyl)malononitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (p-Methylphenyl)malononitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with electron-deficient alkenes or alkynes, resulting in the formation of heterocyclic compounds.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones, forming substituted pyran or pyridine derivatives.

Common Reagents and Conditions:

Major Products Formed:

Cyclopentene Derivatives: Formed via cycloaddition reactions with dialkyl but-2-ynedioates.

Pyran Derivatives: Formed via condensation reactions with aldehydes.

Scientific Research Applications

The compound (4-Methylphenyl)propanedinitrile, also known as (p-tolylmalononitrile), has the molecular formula and a molecular weight of 156.18 g/mol . It is identified by the CAS number 33534-88-2 . This compound is primarily used in organic synthesis and pharmaceutical research.

Scientific Research Applications

This compound is a versatile building block in the synthesis of complex organic molecules. Its applications span across various scientific disciplines:

- Organic Synthesis: It serves as an intermediate in the creation of complex organic molecules.

- Pharmaceuticals: Its structural properties make it valuable in pharmaceutical research, with potential applications in developing new therapeutic agents.

- Chemical Research: It is utilized to study its chemical properties and to explore potential applications .

Preparation of 2, 6-diethyl-4-methylphenyl malonic acid diester

2, 6-diethyl-4-methylphenyl malonic acid diester can be synthesized using 2, 6-diethyl-4-methyl benzene malononitrile as a raw material, which reacts with inorganic acid, water, and alcohol in an organic solvent . The reaction involves mixing 2, 6-diethyl-4-methyl benzene malononitrile, inorganic acid, water, organic solvent, and alcohol, then reacting the mixture at 80-110 ℃ for 6-11 hours, followed by cooling and filtering to obtain a filtrate, which is then concentrated to produce the desired diester . Inorganic acids such as concentrated sulfuric acid, hydrogen chloride, or phosphoric acid can be used . The resulting 2, 6-diethyl-4-methylphenyl malonic acid diester is an intermediate for synthesizing pinoxaden .

Potential applications of related compounds

Mechanism of Action

The mechanism of action of (p-methylphenyl)malononitrile and its derivatives often involves the activation of aldehydes via Knoevenagel condensation. This activation facilitates subsequent reactions, such as cycloaddition or condensation, leading to the formation of various bioactive compounds . The molecular targets and pathways involved in these reactions include cholinesterase inhibition and interactions with electron-deficient alkenes or alkynes .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., Cl in 3c) increase melting points compared to electron-donating groups (e.g., OMe in 3d) due to enhanced intermolecular dipole interactions .

- Bulkier substituents (e.g., thiopyran in ) may reduce crystallinity, leading to lower or unrecorded melting points.

FDDNP, a fluorinated propanedinitrile derivative, binds to amyloid plaques in Alzheimer’s disease .

Synthetic Utility :

- Ionic liquids (e.g., imidazolium salts) improve reaction yields for propanedinitrile derivatives by stabilizing intermediates .

Q & A

Q. What are the recommended synthetic routes for (4-Methylphenyl)propanedinitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound derivatives are typically synthesized via condensation reactions. For example, dicyanomethylene compounds can be prepared by reacting 2-aryl-2,3-dihydro-1H-pyrrolo[3,4-b]quinoxaline with malononitrile derivatives under reflux in acetonitrile. Key reagents include triethylamine as a catalyst, with reaction times of 4–6 hours at 80–90°C. Optimization involves controlling stoichiometry (e.g., 1:2 molar ratio of precursor to malononitrile) and purification via column chromatography (silica gel, ethyl acetate/hexane). Yields range from 22% to 48%, depending on substituents and steric effects . Table 1 : Example Synthesis Parameters

| Precursor | Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2-(4-Methylphenyl)-quinoxaline | Malononitrile, Et₃N | Acetonitrile | 80 | 6 | 48 |

| Modified aryl derivative | Malononitrile, Et₃N | Ethanol | 70 | 4 | 22 |

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- IR Spectroscopy : Identify nitrile (C≡N) stretches near 2215 cm⁻¹ and aromatic C=C bonds at ~1579 cm⁻¹. Peak shifts indicate electronic interactions between the 4-methylphenyl group and the dinitrile moiety .

- NMR : ¹H-NMR reveals aromatic proton environments (δ 7.20–8.35 ppm) and methyl group signals (δ 2.30 ppm). ¹³C-NMR confirms nitrile carbons at ~115 ppm and sp² carbons in the aromatic ring .

- Mass Spectrometry : High-resolution MS (e.g., m/z 642 [M⁺]) validates molecular weight. Fragmentation patterns (e.g., loss of CH₃ or Br groups) help confirm substituent positions .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Disposal : Segregate waste in labeled containers for halogenated organics. Neutralize nitrile-containing residues before disposal via certified hazardous waste services .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. For spills, use absorbent materials and avoid dry sweeping .

Advanced Research Questions

Q. How can SHELX software be utilized in the crystallographic analysis of this compound derivatives?

- Methodological Answer : SHELXL is ideal for refining crystal structures due to its robust handling of high-resolution data. Steps include:

Data Integration : Use SHELXS for initial structure solution via direct methods.

Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Include twin refinement (BASF) for twinned crystals .

Validation : Analyze R-factors (target < 5%) and Hirshfeld surface metrics (e.g., dₙorm ≤ 0.6 Å) to assess intermolecular interactions .

Example : A recent study resolved a 4-methylphenyl derivative’s conformation using SHELXL, achieving R₁ = 0.041 for 4182 reflections .

Q. What strategies can resolve discrepancies between computational predictions and experimental data for this compound’s electronic properties?

- Methodological Answer :

- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model HOMO-LUMO gaps. Compare with UV-Vis spectra (e.g., λmax ~596 nm for dicyanomethylene derivatives) .

- QSPR/Neural Networks : Use tools like CC-DPS to correlate structural descriptors (e.g., dipole moment, polarizability) with experimental reactivity. Cross-validate predictions via synthetic validation .

- Error Analysis : Identify outliers by checking solvent effects in computational models or crystallographic disorder in experimental data .

Q. How does the introduction of a 4-methylphenyl group influence the electronic and steric properties of propanedinitrile derivatives in supramolecular interactions?

- Methodological Answer :

- Electronic Effects : The electron-donating methyl group increases aromatic ring electron density, enhancing π-π stacking (evidenced by shorter interplanar distances ~3.5 Å in XRD) .

- Steric Effects : Methyl substituents introduce torsional strain, reducing rotational freedom. Hirshfeld surface analysis shows decreased C–H···N interactions (4.2% vs. 6.8% in unsubstituted analogs) .

- Comparative Study : Replace 4-methylphenyl with bromophenyl () to observe increased halogen bonding but reduced solubility in polar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.